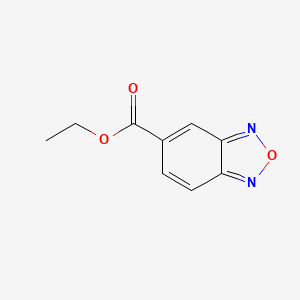

Ethyl 2,1,3-benzoxadiazole-5-carboxylate

描述

Ethyl 2,1,3-benzoxadiazole-5-carboxylate is a chemical compound that is part of a broader class of compounds known for their interesting chemical and physical properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various related compounds with similar structural motifs, such as ethyl carboxylate groups and heterocyclic components like pyrazole, thiazole, and benzimidazole rings. These compounds are synthesized and characterized for their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Similarly, the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was performed using a one-pot nitro reductive cyclization method . These methods highlight the versatility and creativity required in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was elucidated using single-crystal X-ray diffraction, revealing C–H…π intermolecular interactions that stabilize the crystal structure . The geometries of the molecules are further optimized using computational methods such as density functional theory (DFT), which also allows for the prediction of electronic properties like the HOMO-LUMO gap .

Chemical Reactions Analysis

The reactivity of these compounds is explored through various chemical reactions, including their ability to form hydrogen bonds and participate in photochemical processes. For instance, the compound ethyl 3-phenylisothiazole-4-carboxylate was studied for its photophysical properties and its role as a singlet-oxygen sensitizer in photo-oxidation reactions . The presence of functional groups like the ethyl carboxylate moiety can also influence the reactivity and the types of reactions these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a range of spectroscopic techniques, including FTIR, NMR, and UV-Vis spectroscopy. These methods provide insights into the vibrational modes, electronic transitions, and chemical environments within the molecules. For example, the absorption and emission spectra of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were investigated, showing variations depending on the substituents present . Additionally, the compounds' solubility, melting points, and stability can be assessed to determine their suitability for various applications.

科学研究应用

Antimicrobial and Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzoxazole derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, and anticancer activities . They have been used against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

- Methods of Application : The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .

- Results : The study indicated that the compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .

Detection of Heavy Metals and Use in Solar Cells

- Scientific Field : Analytical Chemistry and Material Science

- Application Summary : Benzoxazole derivatives are used in the detection of heavy metals and in solar cells .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Xanthine Oxidase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Thiazole-5-carboxylic acid derivatives, which are structurally similar to benzoxazole derivatives, have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is an enzyme involved in the metabolism of purines, and its inhibition can be beneficial in the treatment of gout and other diseases .

- Methods of Application : A series of 22 compounds of thiazole-5-carboxylic acid derivatives was rationally designed and synthesized. All the compounds were characterized by using 1H and 13C NMR and tested against xanthine oxidase enzyme by spectrophotometric assay .

- Results : The compound GK-20 was found to be the most potent, with an IC50 value of 0.45 µM .

Synthetic Strategies of Benzoxazoles

- Scientific Field : Organic Chemistry

- Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .

- Results : The specific results or outcomes are not detailed in the source .

Inhibitors of Xanthine Oxidase

- Scientific Field : Medicinal Chemistry

- Application Summary : Thiazole-5-carboxylic acid derivatives, which are structurally similar to benzoxazole derivatives, have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is an enzyme involved in the metabolism of purines, and its inhibition can be beneficial in the treatment of gout and other diseases .

- Methods of Application : A series of 22 compounds of thiazole-5-carboxylic acid derivatives was rationally designed and synthesized. All the compounds were characterized by using 1H and 13C NMR and tested against xanthine oxidase enzyme by spectrophotometric assay .

- Results : The compound GK-20 was found to be the most potent, with an IC50 value of 0.45 µM .

Synthetic Strategies of Benzoxazoles

- Scientific Field : Organic Chemistry

- Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .

- Results : The specific results or outcomes are not detailed in the source .

安全和危害

The safety data sheet for 2,1,3-Benzoxadiazole-5-carboxylic acid indicates that it is stable under normal conditions and incompatible with bases, strong oxidizing agents, acid chlorides, and reducing agents5. However, specific safety and hazard information for Ethyl 2,1,3-benzoxadiazole-5-carboxylate is not readily available.

未来方向

The future directions for research on Ethyl 2,1,3-benzoxadiazole-5-carboxylate are not directly mentioned in the available resources. However, benzoxazole derivatives have been highlighted for their wide spectrum of pharmacological activities, indicating potential areas for future research2.

属性

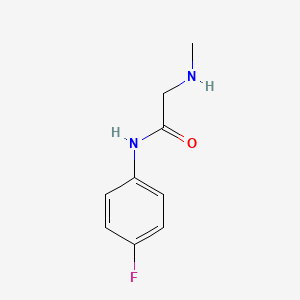

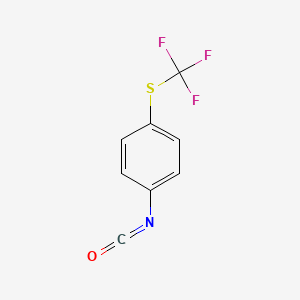

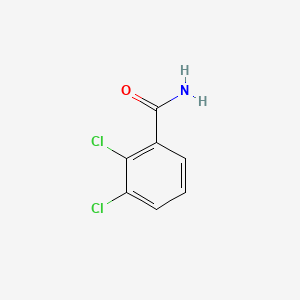

IUPAC Name |

ethyl 2,1,3-benzoxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZZIZQMAQKOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371311 | |

| Record name | Ethyl 2,1,3-benzoxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,1,3-benzoxadiazole-5-carboxylate | |

CAS RN |

36389-07-8 | |

| Record name | Ethyl 2,1,3-benzoxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36389-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。